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molecular formula C19H33O4P B1329378 Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate CAS No. 976-56-7

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Cat. No. B1329378
M. Wt: 356.4 g/mol
InChI Key: GJDRKHHGPHLVNI-UHFFFAOYSA-N
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Patent
US05258540

Procedure details

20.63 g (100 mmol) of 2,6-di-tert-butylphenol, 5.22 g (174 mmol) of paraformaldehyde, 6.1 g (45 mmol) of 33% ethanolic dimethylamine and 26 ml (=24.7 g) of N,N-dimethylformamide are heated at 50° C. under nitrogen for 1 hour in a sulfonation flask fitted with a reflux condenser and mechanical stirrer. 33.23 g (200 mmol) of triethyl phosphite are added to this mixture. It is heated under reflux at a reaction temperature of 105° C.; the conversion to the final product is 82% (HPLC). Working-up: extraction (water/methylcyclohexane) and recrystallization (methylcyclohexane). Yield: 23.0 g (65%), melting point 120° C., purity (HPLC): 98%.
Quantity
20.63 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
33.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[CH2:16]=O.CNC.[P:21]([O:28]CC)([O:25][CH2:26][CH3:27])[O:22][CH2:23][CH3:24]>CN(C)C=O>[C:11]([C:7]1[CH:8]=[C:9]([CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])[CH2:16][P:21](=[O:28])([O:25][CH2:26][CH3:27])[O:22][CH2:23][CH3:24])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
20.63 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
5.22 g
Type
reactant
Smiles
C=O
Name
Quantity
6.1 g
Type
reactant
Smiles
CNC
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
33.23 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
It is heated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(CP(OCC)(OCC)=O)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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